molecular formula C14H16Cl2FNO2 B4681796 1-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride

1-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride

Cat. No.: B4681796
M. Wt: 320.2 g/mol
InChI Key: KLSOIBSXDZZXDC-UHFFFAOYSA-N
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Description

1-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride is a chemical compound that features a complex structure with a furan ring, a chlorofluorophenyl group, and a propanolamine moiety

Properties

IUPAC Name

1-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO2.ClH/c1-9(18)7-17-8-11-3-5-14(19-11)10-2-4-13(16)12(15)6-10;/h2-6,9,17-18H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSOIBSXDZZXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorofluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the propanolamine moiety: This can be done through nucleophilic substitution reactions, where the amine group reacts with an appropriate halide.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

1-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a pharmacological agent.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on biological systems, including its interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
Reactant of Route 2
1-[[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride

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